molecular formula C11H14F3N3O2 B2474831 Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248279-84-5

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2474831
CAS No.: 2248279-84-5
M. Wt: 277.247
InChI Key: UDXJLIKCULSEGE-XPUUQOCRSA-N
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Description

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Stereochemistry: (5S,7S) configuration, influencing conformational stability and intermolecular interactions .
  • Substituents: A methyl group at position 5 and a trifluoromethyl (CF₃) group at position 5. The CF₃ group enhances lipophilicity and metabolic resistance, making it advantageous in drug design.
  • Ring saturation: The 4,5,6,7-tetrahydropyrimidine core introduces conformational flexibility compared to fully aromatic analogs.
  • Functional group: Ethyl ester at position 3, which can act as a prodrug moiety for carboxylic acid derivatives.

This compound’s structural features are critical for its physicochemical and biological properties, as discussed below in comparison to analogs.

Properties

IUPAC Name

ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h5-6,8,16H,3-4H2,1-2H3/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJLIKCULSEGE-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound notable for its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring fused with a pyrazole moiety. Its chemical formula is C11H14F3N3O2C_{11}H_{14}F_3N_3O_2 with a molecular weight of 277.247 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological interactions due to its electron-withdrawing nature.

Synthesis

The synthesis of this compound can be achieved through several methods aligned with green chemistry principles. One notable method involves the condensation of propionaldehyde with ethyl 3-oxobutanoate and 5-aminotetrazole under solvothermal conditions at approximately 120 °C.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro studies have demonstrated that derivatives exhibit antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values in the low micromolar range .
  • Neurological Disorders : The compound's structural features suggest potential applications in treating neurological disorders. The trifluoromethyl group may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Interaction studies using molecular docking simulations have indicated that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound's stereochemistry plays a crucial role in its binding affinity to biological receptors relevant to disease pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundCell LineIC50 Value (µM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
Ethyl derivativeHePG2Not specified

These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations

Position 5 Modifications
  • Ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (7b) :

    • Substituents: 5-methyl and 7-methyl (instead of CF₃).
    • Impact: Reduced electronegativity and lipophilicity compared to the CF₃ analog. The stereochemistry (5S,7S) is retained, but the lack of CF₃ may decrease metabolic stability .
  • Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1) :

    • Substituents: Aromatic 3-methoxyphenyl at position 5 and CF₃ at position 6.
    • Impact: The methoxy group enhances solubility via hydrogen bonding, while the fully aromatic pyrimidine ring reduces conformational flexibility .
Position 7 Modifications
  • Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Substituents: Difluoromethyl (CF₂H) at position 7 and 4-methoxyphenyl at position 4. The 4-methoxyphenyl group may improve target binding through π-π interactions .

Carboxylate Positional Isomerism

  • Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 712319-10-3) :
    • Structural difference: Ethyl ester at position 2 instead of 3.
    • Impact: Altered electronic distribution and steric hindrance may affect binding to biological targets. This positional isomer is less commonly reported in pharmacological studies .

Stereochemical Variations

  • Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (6b) :
    • Stereochemistry: (5R,7S) configuration (SYN isomer).
    • Impact: Differing spatial arrangement may lead to distinct crystal packing or hydrogen-bonding patterns, influencing solubility and stability .

Physicochemical and Pharmacological Comparisons

Key Properties

Compound Name Substituents (5,7) Carboxylate Position Ring Saturation Key Properties/Activities
Target Compound 5-methyl, 7-CF₃ 3 4,5,6,7-tetrahydro Stereochemistry (5S,7S)
CAS 712319-10-3 5-methyl, 7-CF₃ 2 4,5,6,7-tetrahydro Positional isomer
CAS 514799-10-1 5-(3-methoxyphenyl), 7-CF₃ 3 Aromatic Enhanced solubility?
GSK572A () 5-(4-ethylphenyl), 7-CF₃ 3 (carboxamide) 4,5,6,7-tetrahydro Pharmacological activity

Q & A

Q. What are the established synthetic routes for Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones (e.g., cyclopropyl or methyl-substituted ketones) under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core. Multi-step protocols may include protecting group strategies for stereochemical control at the 5S and 7S positions. Post-cyclization esterification or functionalization is often required to achieve the final product .

Q. How is the compound characterized spectroscopically to confirm its structure and purity?

Key techniques include:

  • 1H/13C NMR : To verify stereochemistry and substituent positions (e.g., trifluoromethyl and methyl groups).
  • FT-IR : Confirms carbonyl (C=O) and ester (C-O) functional groups.
  • LC-MS/HPLC : Validates molecular weight (e.g., ~303.28 g/mol) and purity (>95%).
  • X-ray crystallography : Resolves absolute stereochemistry for chiral centers .

Q. What are the primary biological targets associated with this compound?

The compound is a potential inhibitor of phosphoinositide 3-kinases (PI3K), a key enzyme in cancer and inflammation pathways. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding. Preliminary studies suggest selectivity for PI3K isoforms (e.g., PI3Kγ), but validation via kinase profiling assays is required .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the (5S,7S) configuration?

Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINOL-derived catalysts) during cyclization.
  • Crystallization-induced diastereomer resolution : Utilizing chiral carboxylic acids to separate enantiomers .

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) improve reaction rates.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while green solvents (e.g., ethanol/water mixtures) reduce environmental impact.
  • Flow chemistry : Continuous reactors minimize side reactions and improve yield consistency .

Q. How do structural modifications influence PI3K inhibition potency?

A structure-activity relationship (SAR) study comparing derivatives reveals:

DerivativeSubstituentsPI3Kγ IC₅₀ (nM)Selectivity
Parent compound5S-methyl, 7S-CF₃12.3 ± 1.2High for PI3Kγ
5-cyclopropyl analogCyclopropyl at C58.7 ± 0.9Improved isoform selectivity
7-phenyl analogPhenyl at C745.6 ± 3.1Reduced activity

The trifluoromethyl group at C7 is critical for hydrophobic interactions with PI3K’s ATP-binding pocket .

Q. How should contradictory data in biological assays be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Validate using standardized kinase profiling panels (e.g., Eurofins KinaseProfiler).
  • Compound stability : Perform LC-MS stability tests in assay buffers (pH 7.4, 37°C).
  • Structural analogs : Compare with derivatives (e.g., 5-cyclopropyl or 7-phenyl variants) to isolate substituent effects .

Q. What analytical challenges arise in quantifying metabolic stability?

  • Metabolite identification : Use HILIC-MS/MS to detect polar metabolites (e.g., hydroxylated or demethylated products).
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC-UV.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Notes

  • Stereochemical analysis : Always couple NMR data with chiral HPLC or X-ray to confirm (5S,7S) configuration .
  • Data validation : Replicate biological assays in triplicate and cross-reference with structural analogs to mitigate variability .

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